N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
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Overview
Description
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide: is a synthetic organic compound characterized by the presence of dichlorobenzylidene and fluorobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by the reaction with 4-fluorobenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for the development of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes .
Comparison with Similar Compounds
- N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide)
Uniqueness: N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
767314-02-3 |
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Molecular Formula |
C16H12Cl2FN3O2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-13-2-1-3-14(18)12(13)8-21-22-15(23)9-20-16(24)10-4-6-11(19)7-5-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
PMOFNKBRRBRUOX-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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